

Spectroscopic data for (5-Isopropoxypyridin-3-yl)boronic acid

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Compound of Interest

Compound Name: (5-Isopropoxypyridin-3-yl)boronic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **(5-Isopropoxypyridin-3-yl)boronic acid**

This guide provides a comprehensive technical overview for the spectroscopic analysis of **(5-Isopropoxypyridin-3-yl)boronic acid** (CAS No. 850991-41-2), a key building block in modern medicinal chemistry and drug development.^[1] As direct, published spectral data for this specific compound is not readily available, this document serves as an expert-level guide, leveraging established principles of spectroscopy and data from analogous structures to predict and interpret the expected results from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This approach is designed to empower researchers to confidently acquire, analyze, and validate this critical reagent.

Molecular Structure and Analytical Strategy

(5-Isopropoxypyridin-3-yl)boronic acid is a bifunctional molecule featuring a pyridine ring, an isopropoxy ether group, and a boronic acid moiety. This combination of functional groups makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. An effective analytical strategy must unambiguously confirm the integrity of each of these features.

The molecular structure and a proposed atom-numbering scheme for NMR assignment are presented below.

Figure 1: Molecular structure of **(5-Isopropoxypyridin-3-yl)boronic acid** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of ^1H , ^{13}C , and ^{11}B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence of the key boron moiety.

Predicted ^1H NMR Spectrum

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern on the pyridine ring.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)₂ and any residual water protons. For routine checks, CDCl₃ can be used, but the hydroxyl protons may be broad or unobserved.

Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **(5-Isopropoxypyridin-3-yl)boronic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single pulse (zg30).
 - **Spectral Width:** ~16 ppm.
 - **Number of Scans:** 16-32 scans for good signal-to-noise.
 - **Temperature:** 298 K.

- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Atom #	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration	Rationale
H-2, H-6	~8.4 - 8.2	m	~2-3	2H	Aromatic protons ortho to the ring nitrogen are deshielded and expected at a high chemical shift.
H-4	~7.6 - 7.4	t	~2-3	1H	Aromatic proton situated between the two substituents.
B(OH) ₂	~8.1	br s	-	2H	Boronic acid protons are exchangeable and appear as a broad singlet; shift is concentration and water-dependent.
H-7	4.8 - 4.6	sept	~6.0	1H	Methine proton of the isopropoxy group, split by the six

					methyl protons.
H-8, H-8'	1.4 - 1.3	d	~6.0	6H	Diastereotopic methyl protons of the isopropoxy group, coupled to the methine proton.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum confirms the carbon skeleton of the molecule. A key feature to note is the signal for the carbon atom directly attached to boron.

Expert Insight: Due to the quadrupolar nature of the boron nucleus (both ^{10}B and ^{11}B isotopes), the resonance for the directly attached carbon (C-3) is often broadened significantly, sometimes to the point of being unobservable in a standard ^{13}C NMR experiment.^{[2][3]} This is a well-documented phenomenon for organoboron compounds.

Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-30 mg) may be beneficial.
- Instrumentation: 100 MHz or higher (corresponding to a 400 MHz ^1H frequency).
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: ~220 ppm.
 - Number of Scans: 512-2048 scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.

- Processing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom #	Predicted Chemical Shift (δ , ppm)	Rationale
C-5	~158-155	Aromatic carbon attached to the electronegative oxygen atom is highly deshielded.
C-2, C-6	~148-145	Aromatic carbons adjacent to the nitrogen are significantly deshielded.
C-4	~125-120	Aromatic CH carbon.
C-3	Not Observed	The C-B bond often leads to a signal that is broadened into the baseline due to quadrupolar relaxation.[2][3]
C-7	~70-68	Methine carbon of the isopropoxy group.
C-8, C-8'	~23-21	Methyl carbons of the isopropoxy group.

¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific and rapid technique to confirm the presence and electronic environment of the boron atom. It is particularly useful for distinguishing between trigonal (sp²) boronic acids and tetracoordinate (sp³) boronate esters or adducts.[4]

Expert Insight: For **(5-Isopropoxypyridin-3-yl)boronic acid**, a single, relatively broad signal is expected in the characteristic region for trigonal arylboronic acids. The chemical shift can be influenced by pH.[4][5]

Protocol: ¹¹B NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: A spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Frequency: ~128 MHz (for a 400 MHz ^1H instrument).
 - Reference: External standard of $\text{BF}_3\cdot\text{OEt}_2$ ($\delta = 0$ ppm).
 - Expected Shift: A broad signal is expected between δ 35 and 28 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The analysis of boronic acids by MS requires careful consideration of ionization methods and potential in-source reactions.

Expert Insight: Boronic acids are notoriously prone to dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers).^{[6][7]} Electrospray Ionization (ESI) is a soft ionization technique that can often preserve the parent molecule, typically observed as the protonated species $[\text{M}+\text{H}]^+$.

Protocol: HRMS Acquisition

- Sample Preparation: Prepare a dilute solution (10-100 $\mu\text{g/mL}$) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
- Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- Acquisition Parameters:
 - Ionization Mode: Positive ion mode is typically preferred to form $[\text{M}+\text{H}]^+$.
 - Mass Range: Scan from m/z 50 to 1000.
 - Capillary Voltage: ~3-4 kV.

- Data Analysis: Extract the exact mass from the ion of interest and use it to calculate the elemental composition.

Table 3: Predicted HRMS Data

Species	Formula	Calculated Exact Mass (m/z)	Rationale
$[M+H]^+$	$C_8H_{13}BNO_3^+$	182.0983	The primary ion of interest, confirming the molecular weight of the parent compound.
$[M+Na]^+$	$C_8H_{12}BNO_3Na^+$	204.0802	A common adduct observed, especially if glassware or solvents have trace sodium contamination.
$[M-H_2O+H]^+$	$C_8H_{11}BNO_2^+$	164.0877	Ion corresponding to the loss of one water molecule.
$[M-2H_2O+H]^+$	$C_8H_9BN^+$	146.0771	Ion corresponding to the complete dehydration of the boronic acid moiety.

Integrated Analytical Workflow

A robust quality control and characterization process integrates data from multiple techniques to provide irrefutable evidence of structure and purity.

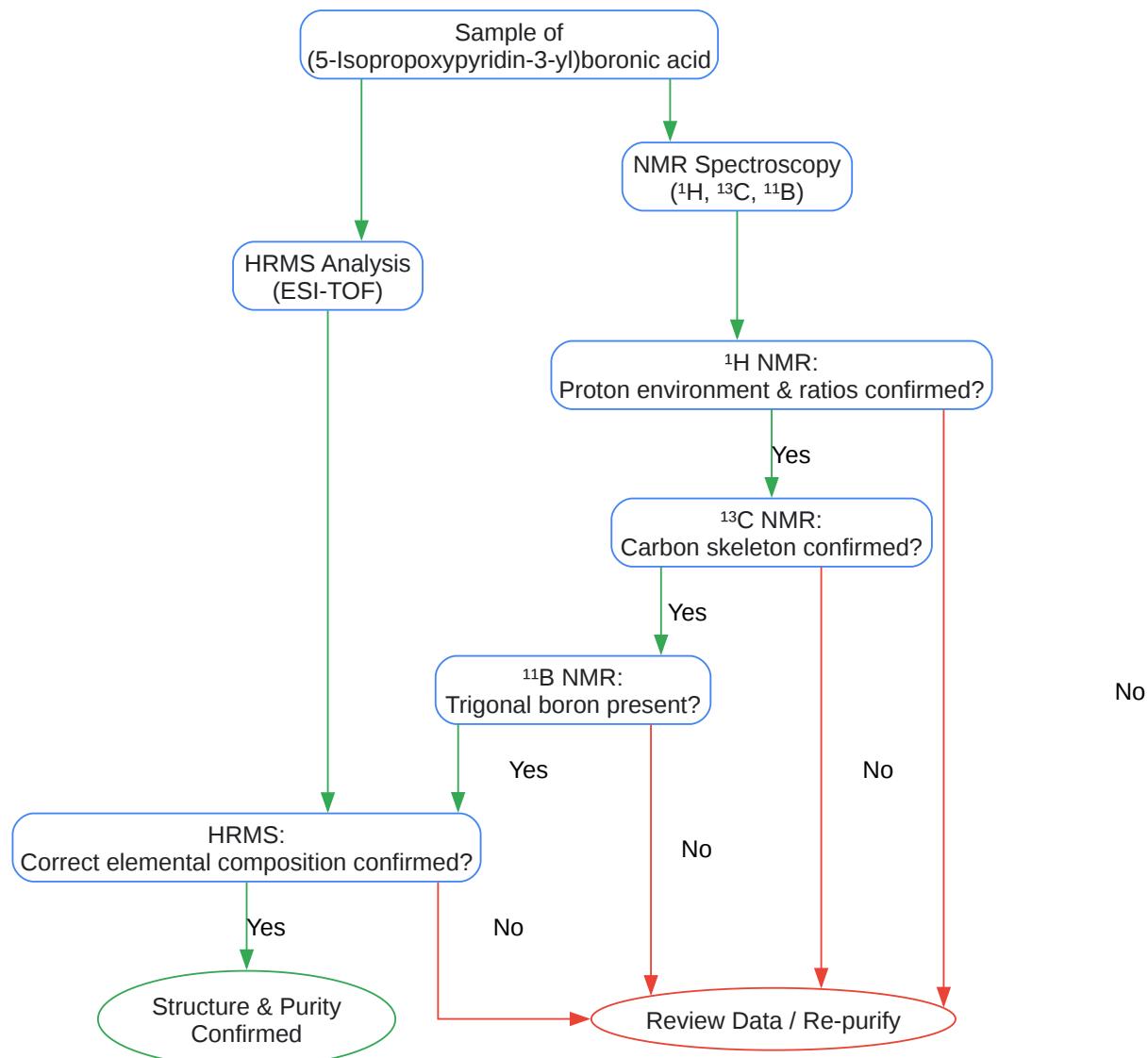
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Figure 2: A logical workflow for the comprehensive spectroscopic validation of the target compound.

Conclusion

The structural verification of **(5-Isopropoxypyridin-3-yl)boronic acid** is readily achievable through a systematic application of modern spectroscopic techniques. By understanding the predicted ^1H , ^{13}C , and ^{11}B NMR spectra, and by anticipating the behavior of the molecule in mass spectrometry, researchers can efficiently and accurately confirm the identity and quality of this important synthetic intermediate. Adherence to the detailed protocols and interpretative guidance within this document will ensure a high degree of confidence in the analytical results, supporting the integrity of downstream applications in drug discovery and development.

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